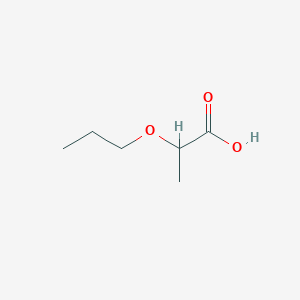

2-プロポキシプロパン酸

概要

説明

2-Propoxypropanoic acid is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Propoxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propoxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

環境修復

2-プロポキシプロパン酸: は、水や廃水から短鎖パーフルオロアルキル酸 (PFAA) を吸着する可能性について研究されています。 この用途は、特に汚染された場所から残留性有機汚染物質を除去する環境修復の取り組みにおいて非常に重要です .

分析化学

分析化学において、2-プロポキシプロパン酸は、分析方法の開発のための基準化合物として使用されます。 これらの方法は、さまざまな環境媒体中のパーフルオロアルキル物質 (PFAS) を特定および定量化するために不可欠であり、環境モニタリングと汚染制御における重要なステップです .

土壌科学

この化合物の土壌成分との相互作用は、特に飽和した天然土壌におけるパーフルオロオクタン酸 (PFOA) の輸送メカニズムを理解する上で関心があります。 この知識は、土壌汚染の管理と地下水資源の保護のための戦略を知らせることができます .

将来の方向性

Research on related compounds, such as Per- and polyfluoroalkyl substances (PFASs), suggests that there are four major trends that will shape future research . These include the mobility of short-chain PFAS due to their high polarity, persistency, and volatility; the substitution of regulated substances with substitutes of similar concern; an increase in the structural diversity of existing PFAS molecules; and the exploration of the unknown “Dark Matter” of PFAS, which includes the amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors .

作用機序

Target of Action

It is known that this compound is a synthetic petrochemical and is described as a perfluoroalkyl ether carboxylic acid . It is also known as hexafluoropropylene oxide dimer acid (HFPO-DA) and is among the class of per- and polyfluoroalkyl substances (PFASs) .

Mode of Action

It is known that this compound is used in the manufacturing process for fluoropolymers by reducing the surface tension in the process, allowing polymer particles to increase in size . The process is completed with chemical treatment or heating to remove the 2-Propoxypropanoic acid from the final polymer product .

Pharmacokinetics

It is soluble in water, with a solubility of 739 g/L . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

It is known that this compound is a persistent, bioaccumulative, and toxic synthetic organofluorine compound used to manufacture numerous products . It is raising concern because of its widespread occurrence in the aquatic environment and its refractoriness to conventional water treatment techniques .

Action Environment

The action environment of 2-Propoxypropanoic acid is typically in the manufacturing process for fluoropolymers . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

2-propoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCVNVLTHQVAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560985 | |

| Record name | 2-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56674-67-0 | |

| Record name | 2-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

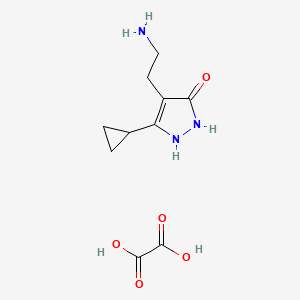

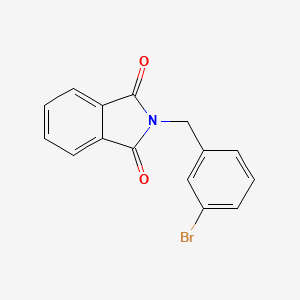

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns surrounding perfluoro-2-propoxypropanoic acid (GenX)?

A1: GenX has emerged as a significant drinking water contaminant, particularly in areas near manufacturing facilities. [] A study focusing on the Cape Fear River watershed, impacted by PFAS manufacturing, found average GenX concentrations of 631 ng/L in raw drinking water. [] This raises concerns as GenX is a replacement for other PFAS like perfluorooctanoic acid (PFOA), which have been linked to various health issues. The presence of GenX and other emerging PFAS in drinking water sources highlights the need for improved monitoring and treatment strategies.

Q2: How effectively do current water treatment methods remove GenX and other PFAS?

A2: While conventional water treatment methods may effectively remove legacy PFAS like PFOA and PFOS, the efficacy of these methods for removing GenX and other emerging PFAS requires further investigation. Research indicates that GenX exhibits lower adsorbability onto powdered activated carbon (PAC) compared to legacy PFAS. [] This suggests that current treatment methods relying on PAC may be less effective at removing GenX, necessitating the development of alternative or supplementary treatment technologies to ensure safe drinking water.

Q3: How does the structure of PFAS, including GenX, influence their adsorption to materials used in water treatment?

A3: Studies demonstrate that the structure of PFAS significantly impacts their adsorption behavior on materials like activated carbon and anion exchange resins. [] The length of the perfluoroalkyl chain plays a crucial role, with longer chains generally leading to stronger adsorption. [] This is likely due to increased hydrophobic interactions between the longer fluorocarbon chain and the adsorbent surface. Additionally, the functional group also influences adsorption, with sulfonic acids exhibiting higher adsorption than carboxylic acids of the same chain length. [] This difference in adsorption behavior underscores the need for tailored treatment approaches for different classes of PFAS, considering their specific structural characteristics.

Q4: How do researchers assess the potential toxicity of GenX and other emerging PFAS?

A4: Researchers utilize zebrafish as a model organism to investigate the developmental toxicity and neurotoxicity of various PFAS, including GenX. [] Zebrafish embryos are exposed to different PFAS concentrations throughout development, and subsequent assessments include monitoring for developmental abnormalities, behavioral changes (such as hyperactivity), and analyzing tissue accumulation of these chemicals. [] This approach allows for the identification of potential hazards associated with exposure to these emerging contaminants.

Q5: Are there any observed links between the chemical structure of PFAS and their toxicological effects?

A5: Research suggests a connection between the structure of certain PFAS and their toxicity profiles. For instance, a study found that among aliphatic sulfonic acid PFAS, longer carbon chain lengths correlated with increased developmental neurotoxicity in zebrafish, although this trend wasn't observed for developmental toxicity. [] These findings highlight the complexity of PFAS toxicity and underscore the importance of considering structural features when assessing the potential risks associated with these chemicals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

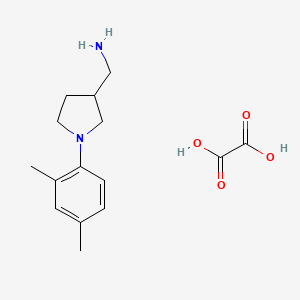

![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)